BenchChemオンラインストアへようこそ!

2-Benzyl-2,9-diazaspiro[5.5]undecane

Physicochemical profiling Lipophilicity Regioisomer comparison

2-Benzyl-2,9-diazaspiro[5.5]undecane (CAS 867006-13-1) is a spirocyclic diamine building block with molecular formula C₁₆H₂₄N₂ and molecular weight 244.37 g/mol. The compound features a 2,9-diazaspiro[5.5]undecane core—two piperidine rings sharing a single spiro carbon—with a benzyl substituent attached to the N2 nitrogen, leaving the N9 position as a free secondary amine.

Molecular Formula C16H26Cl2N2
Molecular Weight 317.3 g/mol
CAS No. 867006-13-1
Cat. No. B3043442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2,9-diazaspiro[5.5]undecane
CAS867006-13-1
Molecular FormulaC16H26Cl2N2
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESC1CC2(CCNCC2)CN(C1)CC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C16H24N2.2ClH/c1-2-5-15(6-3-1)13-18-12-4-7-16(14-18)8-10-17-11-9-16;;/h1-3,5-6,17H,4,7-14H2;2*1H
InChIKeyIDJZJNREVYBLCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-2,9-diazaspiro[5.5]undecane (CAS 867006-13-1): Chemical Identity and Procurement Profile


2-Benzyl-2,9-diazaspiro[5.5]undecane (CAS 867006-13-1) is a spirocyclic diamine building block with molecular formula C₁₆H₂₄N₂ and molecular weight 244.37 g/mol [1]. The compound features a 2,9-diazaspiro[5.5]undecane core—two piperidine rings sharing a single spiro carbon—with a benzyl substituent attached to the N2 nitrogen, leaving the N9 position as a free secondary amine . Commercially available from multiple vendors in 95% purity as both the free base and dihydrochloride salt forms , this compound serves as a versatile intermediate for medicinal chemistry exploration across multiple target classes including endoplasmic reticulum stress response (ERSR) inducers, chemokine receptor antagonists, and kinase inhibitor scaffolds [2][3][4].

Why 2-Benzyl-2,9-diazaspiro[5.5]undecane Cannot Be Simply Replaced by Other Spirocyclic Diamines


Spirocyclic diamines within the diazaspiro[5.5]undecane family are not interchangeable due to the critical influence of N-substituent identity and regioisomeric positioning on both physicochemical properties and biological target engagement. The benzyl group at the N2 position of 2-Benzyl-2,9-diazaspiro[5.5]undecane confers distinct lipophilicity (ACD/LogP 2.72) and pH-dependent LogD values compared to regioisomers such as 9-benzyl-2,9-diazaspiro[5.5]undecane or ring-position variants like 1-benzyl-1,4-diazaspiro[5.5]undecane (LogP 3.10) [1]. Furthermore, the 2,9-diazaspiro[5.5]undecane scaffold has been validated as a privileged chemotype in high-throughput screening for ERSR induction, where specific N-substitution patterns (e.g., diphenylmethyl at N2 with 3,5-dimethylisoxazole at N9 in compound 8) were essential for activity—analogs lacking these features were inactive [2]. This evidence underscores that simple replacement with another spirocyclic diamine, even one sharing the same core, can result in complete loss of biological function or altered physicochemical behavior, making procurement of the specific 2-benzyl-2,9-isomer essential for reproducible SAR studies.

Quantitative Differentiation Evidence: 2-Benzyl-2,9-diazaspiro[5.5]undecane vs. Closest Analogs


Regioisomeric LogD Differentiation: 2-Benzyl vs. 9-Benzyl-2,9-diazaspiro[5.5]undecane

The 2-benzyl regioisomer exhibits marginally lower pH-dependent lipophilicity compared to the 9-benzyl regioisomer. At physiological pH 7.4, the ACD/LogD of 2-benzyl-2,9-diazaspiro[5.5]undecane is -0.98 versus -0.89 for 9-benzyl-2,9-diazaspiro[5.5]undecane, a difference of 0.09 log units . At acidic pH 5.5 (lysosomal conditions), the difference widens slightly: LogD -1.10 vs. -1.03 (Δ = 0.07 log units). While the neutral LogP is identical (2.72), the ionization behavior of the N9 secondary amine differs depending on whether it is adjacent to the benzyl-substituted ring (2-benzyl) or the unsubstituted ring (9-benzyl), affecting protonation state distributions under biologically relevant pH conditions.

Physicochemical profiling Lipophilicity Regioisomer comparison

Ring-System LogP Contrast: 2-Benzyl-2,9- vs. 1-Benzyl-1,4-diazaspiro[5.5]undecane

The 2-benzyl-2,9-diazaspiro[5.5]undecane scaffold shows substantially lower lipophilicity than the 1-benzyl-1,4-diazaspiro[5.5]undecane analog, with a computed LogP of 2.72 (or XLogP3-AA 2.4 from PubChem) versus LogP 3.10 for the 1,4-isomer [1]. At pH 7.4, the LogD difference is even more pronounced: -0.98 for the 2,9-isomer versus +0.47 for the 1,4-isomer (Δ = 1.45 log units), reflecting fundamentally different ionization behavior [1]. The 2,9-ring system with benzyl at N2 maintains a TPSA of 15.3 Ų and only one hydrogen bond donor, both favorable for blood-brain barrier penetration per CNS MPO scoring guidelines.

Drug-likeness CNS penetration Lipophilicity benchmarking

ERSR Induction Scaffold Validation: 2,9-Diazaspiro[5.5]undecane Core as a Privileged Chemotype in Glioma

A quantitative high-throughput screen of ~425,000 compounds against a GRP78 biosensor in U87-MG glioma cells identified the 2,9-diazaspiro[5.5]undecane core as a validated ERSR-inducing scaffold [1]. The lead compound 8, bearing diphenylmethyl at N2 and 3,5-dimethylisoxazole at N9 of the 2,9-diazaspiro[5.5]undecane core, demonstrated: GRP78 protein induction at 20 μM (immunoblot, normalized to 20 μM thapsigargin), XBP-1 mRNA splicing activation, and CHOP mRNA upregulation by qRT-PCR (relative to DMSO control = 1) [1]. In colony formation assays, compound 8 reduced U87-MG colony counts normalized to vehicle DMSO. Critically, analog 8e was reported as an inactive control, demonstrating that specific N-substitution on the 2,9-diazaspiro[5.5]undecane scaffold is essential for ERSR activity and cannot be achieved with arbitrary N-alkyl modifications [1].

Endoplasmic reticulum stress Glioma Anticancer screening GRP78 CHOP

CCR8 Antagonism Potential: Diazaspiro[5.5]undecane Scaffold with Sub-Micromolar Activity

Patent WO2005040167A1 discloses a series of diazaspiro undecane compounds as CCR8 receptor antagonists [1]. Within this patent family, specific 9-diazaspiro[5.5]undecane-3-carboxylate derivatives demonstrated IC₅₀ values of 0.643 μM and 2.67 μM against human recombinant CCR8 receptor binding, establishing the diazaspiro[5.5]undecane core as a viable scaffold for CCR8-targeted drug discovery [2]. While the 2-benzyl-2,9-isomer itself was not the primary exemplified compound in this patent, the benzyl substitution pattern is explicitly encompassed within the generic Markush claims covering N-arylalkyl diazaspiro undecanes, providing a clear intellectual property pathway for SAR exploration [1].

CCR8 antagonist Chemokine receptor Asthma Immunology

Protein Kinase Inhibitor Scaffold: Structural Biology Validation of 2,9-Diazaspiro[5.5]undecane in PKA ATP-Binding Site

The 2,9-diazaspiro[5.5]undecane scaffold has been crystallographically validated as an ATP-mimetic kinase inhibitor scaffold. PDB entry 3ZO2 (resolution 1.98 Å) contains 6-(2,9-diazaspiro[5.5]undecan-9-yl)-9H-purine bound in the ATP-binding site of cAMP-dependent protein kinase (PKA) catalytic subunit alpha [1]. The spirocyclic scaffold provides a conformationally constrained scaffold that orients the purine hinge-binding motif for optimal kinase engagement. The benzyl-substituted variant at N2 represents a direct extension of this validated scaffold, where the benzyl group can be used to explore ribose-pocket or solvent-exposed region interactions without perturbing the hinge-binding geometry confirmed by crystallography [1].

Kinase inhibitor PKA X-ray crystallography ATP-competitive

Synthetic Differentiation: N9 Free Amine as a Selective Derivatization Handle vs. Bis-Substituted Analogs

In 2-Benzyl-2,9-diazaspiro[5.5]undecane, the benzyl group occupies the N2 position, leaving the N9 secondary amine (pKa predicted ~9–10 based on piperidine analogs) free for chemoselective derivatization [1]. This contrasts with 2,9-dibenzyl or 2,9-dimethyl-2,9-diazaspiro[5.5]undecane analogs where both nitrogens are substituted, eliminating the possibility of sequential functionalization. The single free amine enables regioselective reactions including: Boc protection at N9, sulfonylation, reductive amination with diverse aldehydes, or urea/amide formation—all without requiring orthogonal protecting group strategies [2]. In solid-phase synthesis of piperazines and diazaspirocycles reported by ACS, the use of α-methyl benzyl resin demonstrated the synthetic utility of N-benzyl intermediates in constructing spirocyclic diamines, further supporting the strategic value of the mono-benzyl substitution pattern [2].

Medicinal chemistry Parallel synthesis Library design Chemoselective functionalization

Optimal Research and Procurement Application Scenarios for 2-Benzyl-2,9-diazaspiro[5.5]undecane


Focused ERSR-Targeted Anticancer Library Synthesis in Glioma Drug Discovery

Based on the validated ERSR-inducing activity of the 2,9-diazaspiro[5.5]undecane scaffold in U87-MG glioma cells [1], 2-Benzyl-2,9-diazaspiro[5.5]undecane serves as a strategic starting material for synthesizing focused analog libraries. The free N9 amine allows parallel diversification via reductive amination or acylation to generate 20–50 compound libraries exploring SAR around the N9 substituent while retaining the N2 benzyl group. The compound's favorable CNS physicochemical profile (TPSA 15.3 Ų, LogP 2.72, single HBD) supports its use in brain-penetrant anticancer agent design. Procurement of 95% purity material in 1–5 g quantities is sufficient for initial library synthesis and in vitro profiling in glioma cell viability, GRP78 induction, and colony formation assays [1].

CCR8 Antagonist Hit-to-Lead Optimization in Respiratory Immunology Programs

The inclusion of N-benzyl diazaspiro undecanes within the Markush claims of CCR8 antagonist patent WO2005040167A1 [2], combined with demonstrated sub-micromolar potency (IC₅₀ = 0.643 μM) of structurally related 9-diazaspiro[5.5]undecane-3-carboxylate derivatives [3], positions 2-Benzyl-2,9-diazaspiro[5.5]undecane as a viable hit-to-lead starting point. The compound can be elaborated at N9 with diverse carboxylic acids, sulfonyl chlorides, or isocyanates to generate CCR8 antagonist candidates. Procurement should be coordinated with patent landscape analysis to ensure freedom-to-operate in specific substitution space. Initial screening in CCR8 binding assays and CCL1-driven chemotaxis assays in eosinophils or primary human T cells is recommended.

Structure-Based Kinase Inhibitor Design Leveraging PKA Co-Crystal Structure

The availability of a high-resolution (1.98 Å) co-crystal structure of 6-(2,9-diazaspiro[5.5]undecan-9-yl)-9H-purine bound to PKA (PDB 3ZO2) [4] provides a rare structure-based design advantage for kinase programs. 2-Benzyl-2,9-diazaspiro[5.5]undecane can be elaborated at N9 with heteroaryl hinge-binding motifs (purines, pyrimidines, pyrazolopyrimidines) to generate ATP-competitive kinase inhibitors. The benzyl group at N2 occupies a region that can be modeled to explore ribose-pocket or solvent-exposed interactions. Procurement of the compound in 95% purity from vendors offering batch-to-batch consistency certificates (e.g., AKSci , AChemBlock ) is essential for reproducible docking and crystallography studies.

Spirocyclic Building Block for Parallel Medicinal Chemistry in Multi-Target Screening Cascades

Given the demonstrated polypharmacology of the 2,9-diazaspiro[5.5]undecane scaffold across ERSR [1], CCR8 [2], orexin receptors [5], and protein kinases [4], 2-Benzyl-2,9-diazaspiro[5.5]undecane is ideally suited as a multi-target screening starting point. The compound's single free N9 amine enables one-step diversification into 50–100 compound libraries for broad biological profiling across oncology, immunology, neuroscience, and anti-infective panels. Its physicochemical properties (MW 244.37, LogP 2.72, Lipinski compliant) support progression to in vivo pharmacokinetic studies without major formulation challenges. Procurement in bulk (5–25 g) from established vendors ensures consistent supply for extended screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzyl-2,9-diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.